molecular formula C10H11NS B3055705 2-Phenyl-5,6-dihydro-4h-1,3-thiazine CAS No. 6638-35-3

2-Phenyl-5,6-dihydro-4h-1,3-thiazine

Cat. No.: B3055705
CAS No.: 6638-35-3
M. Wt: 177.27 g/mol
InChI Key: SCNUDNWHYDSILO-UHFFFAOYSA-N
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Description

2-Phenyl-5,6-dihydro-4H-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a six-membered ring containing both nitrogen and sulfur atoms, with a phenyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6-dihydro-4H-1,3-thiazine can be achieved through various methods. One common approach involves the reaction of phenylthiourea with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazine compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. Methods such as microwave irradiation, sonication, and solvent-free conditions have been explored to enhance the efficiency and yield of the synthesis while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-1,3-thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUDNWHYDSILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286855
Record name 2-phenyl-5,6-dihydro-4h-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-35-3
Record name NSC48049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyl-5,6-dihydro-4h-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6-dihydro-4h-1,3-thiazine
Reactant of Route 2
2-Phenyl-5,6-dihydro-4h-1,3-thiazine
Reactant of Route 3
2-Phenyl-5,6-dihydro-4h-1,3-thiazine
Reactant of Route 4
2-Phenyl-5,6-dihydro-4h-1,3-thiazine
Reactant of Route 5
2-Phenyl-5,6-dihydro-4h-1,3-thiazine
Reactant of Route 6
2-Phenyl-5,6-dihydro-4h-1,3-thiazine

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